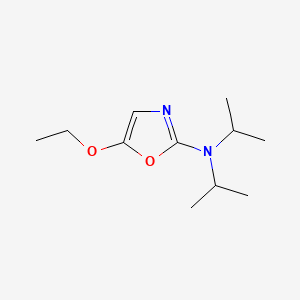

5-Ethoxy-N,N-diisopropyloxazol-2-amine

Description

5-Ethoxy-N,N-diisopropyloxazol-2-amine is a substituted oxazole derivative characterized by an ethoxy group at the 5-position and diisopropylamine substituents at the N,N-positions of the oxazole ring. This compound is primarily utilized in synthetic organic chemistry as a key intermediate for constructing heterocyclic frameworks, particularly in the preparation of bioactive molecules targeting enzymatic or receptor-based pathways . Its structural features—such as the electron-donating ethoxy group and bulky diisopropylamine moieties—impart unique steric and electronic properties, influencing reactivity and binding interactions in biological systems.

Properties

CAS No. |

185335-78-8 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.293 |

IUPAC Name |

5-ethoxy-N,N-di(propan-2-yl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C11H20N2O2/c1-6-14-10-7-12-11(15-10)13(8(2)3)9(4)5/h7-9H,6H2,1-5H3 |

InChI Key |

ZQNDQLXEGDLPHS-UHFFFAOYSA-N |

SMILES |

CCOC1=CN=C(O1)N(C(C)C)C(C)C |

Synonyms |

2-Oxazolamine,5-ethoxy-N,N-bis(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on three classes of compounds: oxazole derivatives , ethoxy-substituted amines , and heterocyclic amines with receptor-modifying activity .

Structural and Functional Analogues

Key Observations :

- Reactivity: EEDQ shares ethoxy groups but acts as an irreversible modifier of serotonin (5-HT2) and muscarinic receptors, unlike 5-Ethoxy-N,N-diisopropyloxazol-2-amine, which lacks a reactive dihydroquinoline backbone .

- Steric Effects: Bulky diisopropylamine groups in the target compound may hinder receptor binding compared to smaller substituents in EEDQ or morpholinopropyl groups in benzothiazole analogs .

Receptor Binding and Pharmacological Profiles

- 5-Ethoxy-N,N-diisopropyloxazol-2-amine: Limited direct pharmacological data exist.

- EEDQ: Demonstrates age-dependent effects on 5-HT2 receptor recovery in rats. Senescent rats show slower receptor turnover (-20% receptor density) compared to mature rats, with chronic reserpine treatment further reducing receptor levels .

- Thiazole Derivatives : Exhibit hydrogen-bond-driven dimerization (e.g., N1—H1⋯N2 in nitazoxanide analogs), enhancing stability and enzyme inhibition—a feature absent in oxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.